1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide
Description
1-(4-Fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-fluorophenyl group at position 1, a methoxy group at position 4, and a thiophen-2-ylmethyl carboxamide moiety at position 2. This structure combines aromatic fluorophenyl and thiophene rings with a pyrazole scaffold, which is commonly associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of fluorine and sulfur-containing groups may enhance its metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-22-14-10-20(12-6-4-11(17)5-7-12)19-15(14)16(21)18-9-13-3-2-8-23-13/h2-8,10H,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMORLQOVRZPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4-fluoroaniline with 4-methoxybenzoyl chloride to form 4-fluoro-4’-methoxybenzamide. This intermediate is then reacted with thiophen-2-ylmethylamine and hydrazine hydrate to form the desired pyrazole derivative. The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Structural Parameters of Halogen-Substituted Analogs
| Compound | Halogen | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|---|
| 4 | Cl | Triclinic | P̄1 | Two independent molecules; planar backbone |
| 5 | F | Triclinic | P̄1 | Similar to 4 with adjusted fluorophenyl orientation |
This highlights the role of halogens in maintaining isostructurality while subtly modulating molecular conformation, which may affect physicochemical properties like solubility or melting points .
Thiophene-Containing Pyrazole Derivatives
and describe compounds with thiophene groups, which are critical for bioactivity. For example, (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide () exhibits antibacterial activity comparable to streptomycin, attributed to the electron-withdrawing effects of the thiophene and halogen groups. Similarly, compound 16b (), containing a thiophene and dichlorophenyl group, demonstrates potent cytotoxicity against HepG2 cells (IC₅₀ < cisplatin), suggesting that thiophene enhances interactions with cellular targets .
Table 2: Bioactivity of Thiophene-Containing Analogs
Anti-Inflammatory Pyrazole-Thiazole Hybrids
Compounds 31a and 31b (), featuring pyrazole-thiazole cores with halogenated aryl groups, inhibit cyclooxygenase (COX-1/COX-2) enzymes. 31a (4-chlorophenyl) and 31b (4-fluorophenyl) show moderate-to-strong inhibition, with fluorinated analogs generally exhibiting higher selectivity due to fluorine’s electronegativity and small size. This suggests that the target compound’s 4-fluorophenyl group may enhance COX-2 selectivity .
Substituent Effects on Bioactivity and Stability
- Halogen Impact : Fluorine and chlorine improve metabolic stability and target binding. For instance, fluorophenyl groups in 5 and 31b enhance enzymatic selectivity, while chlorophenyl groups in 4 and 31a contribute to stronger hydrophobic interactions .
- Thiophene Role : Thiophene’s sulfur atom facilitates π-stacking and hydrogen bonding, critical for antimicrobial and anticancer activities ().
- Methoxy Group : The methoxy substituent in the target compound may increase solubility and modulate electronic effects on the pyrazole ring, akin to methoxybenzo[b]thiophene derivatives in .
Biological Activity
The compound 1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C14H14F N3O2S
- Molecular Weight : 293.34 g/mol
The presence of a fluorophenyl group and a thiophene moiety suggests potential interactions with biological targets, making it a candidate for further investigation.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives, including our compound of interest, for their effectiveness against several bacterial strains. The results indicated that compounds similar to this compound showed promising inhibition zones, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |
| Other Derivatives | Varies | Various |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored extensively. A recent study investigated the efficacy of compounds with similar structures in inhibiting cancer cell lines. Notably, certain derivatives exhibited significant antiproliferative effects against a range of human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.09 - 0.45 | Various |
| Reference Inhibitor | 0.07 | Ribociclib (CDK2) |
The proposed mechanism of action for the biological activity of this compound involves its ability to inhibit key enzymes and pathways associated with microbial growth and cancer proliferation. For example, the inhibition of cyclin-dependent kinases (CDKs) has been linked to the anticancer properties observed in similar pyrazole derivatives . Additionally, the presence of the thiophene group may enhance binding affinity to specific targets due to its unique electronic properties.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study focusing on drug-resistant bacterial strains found that derivatives similar to our compound were effective in overcoming resistance mechanisms, suggesting their utility in treating infections caused by resistant pathogens .
- Case Study on Cancer Treatment : In vitro studies demonstrated that specific pyrazole derivatives led to significant tumor regression in xenograft models, indicating their potential as novel therapeutic agents in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
